molecular formula C13H20N2 B045289 1-Benzyl-5-methyl-1,4-diazepane CAS No. 150651-61-9

1-Benzyl-5-methyl-1,4-diazepane

Cat. No.: B045289
CAS No.: 150651-61-9
M. Wt: 204.31 g/mol
InChI Key: PQJUKENLCKCHQX-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1,4-diazepane is an important type of heterocyclic compound that has been studied extensively due to its wide range of potential applications. It is a five-membered ring system composed of one nitrogen, two carbon, and two oxygen atoms. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, antifungal, and antioxidant properties. It is also known to possess anti-cancer, anti-diabetic, and anti-thrombotic activities. In addition, this compound has been found to act as a neuroprotective agent and to have anti-depressant properties.

Scientific Research Applications

  • Efflux Pump Inhibition in Bacteria : 1-BD acts as an efflux pump inhibitor in Escherichia coli, employing a mechanism distinct from major reference efflux pump inhibitors (EPIs). This action reduces antibiotic potency and increases ethidium bromide accumulation, suggesting its potential role in addressing antibiotic resistance (Casalone et al., 2020).

  • Intermediate in Pharmaceutical Synthesis : It has been used in the synthesis of pharmaceutical intermediates, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key component in the Rho-kinase inhibitor K-115 (Gomi et al., 2012).

  • Neurotropic Activity : New 1,5-benzodiazepine-2-ones, structurally related to 1-BD, have shown high antihypoxic, tranquilizing, and anticonvulsant activity in vivo, with some compounds exhibiting significant anticonvulsant properties (Gaponov et al., 2016).

  • Chemical Transformations : N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, related to 1-BD, undergo high enantioselective deprotonative ring contraction, offering an efficient approach to synthesize quinolone-2,4-diones (Antolak et al., 2014).

  • Antimicrobial and Anticancer Potential : Certain 1,4-diazepane derivatives demonstrate antimicrobial and anticancer properties, with studies focusing on their synthesis and potential applications in these fields (Verma et al., 2015).

  • Synthesis Techniques : Innovative methods for synthesizing 1,4-diazepanes and benzo[b][1,4]diazepines have been developed, highlighting the versatility of 1-BD in chemical synthesis (Maiti et al., 2020).

Safety and Hazards

The safety information for “1-Benzyl-5-methyl-1,4-diazepane” includes a warning signal word and hazard statements H302 and H319 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

“1-Benzyl-5-methyl-1,4-diazepane” possesses unique properties that make it suitable for various applications, such as drug development, organic synthesis, and catalysis. It has significant importance due to its biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

1-Benzyl-5-methyl-1,4-diazepane interacts with various biomolecules in biochemical reactions. It has been shown to have inhibitory activity on calcium channels . This suggests that it may interact with proteins and enzymes involved in calcium signaling pathways.

Cellular Effects

Given its inhibitory activity on calcium channels , it may influence cell function by altering calcium signaling pathways, which play a crucial role in various cellular processes including gene expression and cellular metabolism.

Molecular Mechanism

Its inhibitory activity on calcium channels suggests that it may bind to these channels and inhibit their function . This could lead to changes in calcium signaling, which could in turn affect gene expression and enzyme activity.

Properties

IUPAC Name

1-benzyl-5-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUKENLCKCHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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